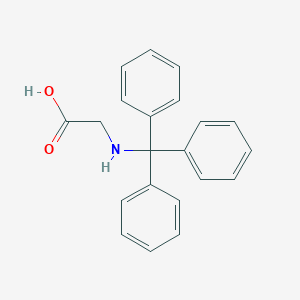

N-Tritylglycine

Vue d'ensemble

Description

N-Tritylglycine is an N-protected glycine used for the preparation of peptides . It has a linear formula of C23H23NO2 .

Synthesis Analysis

This compound is prepared from trityl chloride, bromide, or tetrafluoroborate with ammonia or amines . The preparation usually involves reacting trityl alcohol with glycine under acidic conditions .Molecular Structure Analysis

The molecular formula of this compound is C21H19NO2 . The molecular weight is 317.38 .Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . It is an N-protected glycine, meaning it is used in the preparation of peptides .Physical And Chemical Properties Analysis

This compound is a white crystalline or powdery solid . It is soluble in some non-polar solvents, such as acetonitrile, dimethyl sulfoxide, and chloroform, but insoluble in water . It has a predicted density of 1.178±0.06 g/cm3, a melting point of 172-174°C, a predicted boiling point of 480.0±33.0 °C, and a flash point of 387.8°C .Applications De Recherche Scientifique

Tricine Buffer in Metallothionein Separation

- Application: N-Trice (hydroxymethyl)methylglycine, closely related to N-Tritylglycine, has been used as a running buffer for separating metallothionein (MT) isoforms. This process is vital in biochemical studies involving metal-binding proteins.

- Significance: The study highlighted the importance of buffer pH and temperature in the separation process, providing insights into optimizing conditions for effective MT isoform separation (Virtanen & Bordin, 1999).

Structural and Base Strength Analysis of Tritylamines

- Application: this compound has been analyzed for its crystal structure and base strength, offering insights into its potential chemical reactivity and interaction with other compounds.

- Significance: This research provides foundational knowledge for further exploration of this compound in various chemical and pharmaceutical applications (Canle et al., 2000).

Noopept Research

- Application: Although not directly involving this compound, research on Noopept (n-phenylacetyl-l-prolylglycine ethyl ester) explores neuroprotective effects, which might be relevant to similar compounds like this compound.

- Significance: This study enhances our understanding of neuroprotection and could inform research on related compounds (Burlaka et al., 2021).

Protein Synthesis Studies

- Application: Research using N-15 Glycine, a related compound, in protein synthesis studies can provide context for the broader use of glycine derivatives in biological research.

- Significance: Understanding protein synthesis rates in different health conditions can lead to breakthroughs in medical and biochemical research (Crispell et al., 1956).

Mécanisme D'action

Target of Action

N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is primarily used in the preparation of peptides . .

Mode of Action

As a peptide synthesis reagent, it likely interacts with other amino acids and proteins to form peptides .

Biochemical Pathways

Given its role in peptide synthesis, it may be involved in protein synthesis and metabolism pathways .

Result of Action

As a peptide synthesis reagent, it likely contributes to the formation of peptides, which can have various roles in cellular function depending on their composition .

Propriétés

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

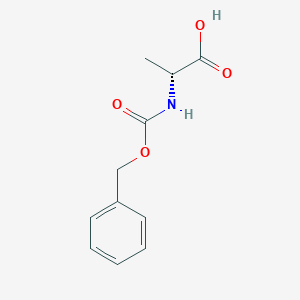

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

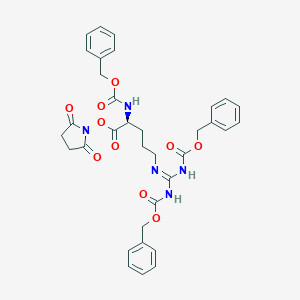

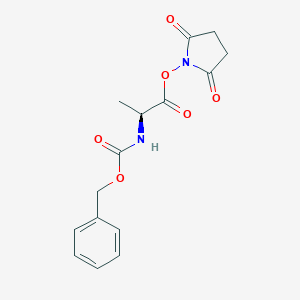

Feasible Synthetic Routes

Q & A

Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?

A1: Researchers have explored this compound derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.

Q2: How does the structure of tritylamines, including this compound derivatives, affect their base strength?

A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including this compound methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.

Q3: Has this compound been used in analytical chemistry applications?

A3: Yes, a derivative of this compound, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.

Q4: What insights can X-ray crystallography provide about this compound and its derivatives?

A4: Crystallographic studies have provided valuable information about the molecular structure of this compound and its derivatives. For instance, X-ray crystallography revealed that this compound exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of this compound methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.